molecular formula C12H14BrClO B15293041 2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4

2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4

Cat. No.: B15293041
M. Wt: 293.62 g/mol
InChI Key: OZDHYLYJRGYGEB-NMRLXUNGSA-N
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Description

2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 is a deuterated derivative of 2-Bromo-2-(2-chlorophenyl)cyclohexanol. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 typically involves the bromination of 2-(2-chlorophenyl)cyclohexanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.

    Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Utilized in pharmacological studies to understand drug interactions and metabolic processes.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling. This compound’s specific structure allows for selective interactions and applications in various scientific fields .

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

293.62 g/mol

IUPAC Name

2-bromo-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H14BrClO/c13-12(8-4-3-7-11(12)15)9-5-1-2-6-10(9)14/h1-2,5-6,11,15H,3-4,7-8H2/i1D,2D,5D,6D

InChI Key

OZDHYLYJRGYGEB-NMRLXUNGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2O)Br)Cl)[2H])[2H]

Canonical SMILES

C1CCC(C(C1)O)(C2=CC=CC=C2Cl)Br

Origin of Product

United States

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